molecular formula C13H5F5O2 B12085004 4-(Perfluorophenoxy)benzaldehyde

4-(Perfluorophenoxy)benzaldehyde

Cat. No.: B12085004
M. Wt: 288.17 g/mol
InChI Key: CPDJCUKHFXLOKP-UHFFFAOYSA-N
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Description

4-(Perfluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a perfluorophenoxy substituent at the para position of the benzaldehyde ring. The perfluorophenoxy group (–OC₆F₅) introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which significantly alters the compound’s reactivity, solubility, and electronic properties compared to non-fluorinated analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and advanced materials, where its fluorine-rich structure enhances metabolic stability, lipophilicity, and resistance to oxidative degradation .

Properties

Molecular Formula

C13H5F5O2

Molecular Weight

288.17 g/mol

IUPAC Name

4-(2,3,4,5,6-pentafluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H5F5O2/c14-8-9(15)11(17)13(12(18)10(8)16)20-7-3-1-6(5-19)2-4-7/h1-5H

InChI Key

CPDJCUKHFXLOKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluorophenoxy)benzaldehyde typically involves a two-step process. The first step is the preparation of the perfluorophenoxy intermediate, which is then reacted with benzaldehyde under specific conditions to form the final product. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and facilitates subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production methods for 4-(Perfluorophenoxy)benzaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of transition metal-catalyzed cross-coupling methods is favored due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Perfluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 4-(Perfluorophenoxy)benzoic acid.

    Reduction: Formation of 4-(Perfluorophenoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Perfluorophenoxy)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Perfluorophenoxy)benzaldehyde involves its interaction with cellular macromolecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect their function. This compound may also interact with lipid bilayers, altering membrane permeability and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-(Perfluorophenoxy)benzaldehyde with structurally related benzaldehyde derivatives, emphasizing substituent effects:

Compound Name Substituent Molecular Weight (g/mol) Electronic Effect Key Applications
4-(Perfluorophenoxy)benzaldehyde –OC₆F₅ (para) 304.16* Strong electron-withdrawing Pharmaceuticals, Agrochemicals
4-(Trifluoromethyl)benzaldehyde –CF₃ (para) 174.12 Moderate electron-withdrawing Drug intermediates
4-(Cyclopentyloxy)benzaldehyde –O-C₅H₉ (para) 204.26 Electron-donating (steric) Heterocyclic synthesis
4-(4-Phenylphenyl)benzaldehyde –C₆H₄-C₆H₅ (para) 258.31 Weak electron-donating Materials science
4-(Hexyloxy)benzaldehyde –O-C₆H₁₃ (para) 206.28 Electron-donating Pyrazolidinone derivatives

*Calculated based on C₁₃H₅F₅O₂.

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Effects: The perfluorophenoxy group (–OC₆F₅) exerts a stronger electron-withdrawing effect than –CF₃ (in 4-(Trifluoromethyl)benzaldehyde), enhancing electrophilicity at the aldehyde group. This property facilitates nucleophilic additions (e.g., condensations with amines or hydrazines) .
  • Steric Hindrance: Bulky substituents like –O-C₅H₉ (cyclopentyloxy) or –C₆H₄-C₆H₅ (biphenyl) reduce reactivity in sterically demanding reactions, whereas linear chains (e.g., –O-C₆H₁₃) minimize such effects .
  • Lipophilicity: Fluorinated derivatives (e.g., –OC₆F₅, –CF₃) exhibit higher logP values compared to non-fluorinated analogs, improving membrane permeability in bioactive molecules .

Solubility and Stability

  • Solubility: Fluorinated derivatives are sparingly soluble in polar solvents (e.g., water) but highly soluble in dichloromethane or DMF. For example, 4-(Trifluoromethyl)benzaldehyde has a solubility of 0.2 g/L in water, while 4-(Perfluorophenoxy)benzaldehyde is virtually insoluble (<0.01 g/L) .
  • Oxidative Stability: The –OC₆F₅ group confers resistance to oxidation, outperforming –OCH₃ or –OH-substituted benzaldehydes .

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